molecular formula C19H14BrNO3 B2817670 N-(3-acetylphenyl)-7-bromo-1-benzoxepine-4-carboxamide CAS No. 950334-68-6

N-(3-acetylphenyl)-7-bromo-1-benzoxepine-4-carboxamide

Cat. No.: B2817670
CAS No.: 950334-68-6
M. Wt: 384.229
InChI Key: FQFRAEFWHMNZFL-UHFFFAOYSA-N
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Description

“N-(3-acetylphenyl)-7-bromo-1-benzoxepine-4-carboxamide” is a complex organic compound. It contains an acetylphenyl group (a phenyl ring with an acetyl group), a benzoxepine ring (a fused ring structure containing a benzene ring and an oxepine ring), and a carboxamide group (a carbonyl group attached to an amine). The presence of a bromine atom indicates that it might be involved in some kind of electrophilic aromatic substitution reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzoxepine ring, the introduction of the bromine atom, and the attachment of the acetylphenyl and carboxamide groups. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a fused ring system. The benzoxepine ring system is a seven-membered heterocyclic ring fused to a benzene ring, which could potentially have interesting chemical properties .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The bromine atom could be involved in electrophilic aromatic substitution reactions. The carbonyl group in the carboxamide could be involved in nucleophilic acyl substitution or condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers. It’s difficult to predict these properties without specific experimental data .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : A practical method for synthesizing closely related compounds, such as N-substituted benzoxepines, involves processes like esterification, intramolecular Claisen type reactions, and Suzuki−Miyaura reactions. These methods are vital for creating orally active antagonists for various receptors (Ikemoto et al., 2005).
  • Crystal Structure Analysis : Studies have been conducted on similar compounds like N-(4-acetylphenyl)quinoline-3-carboxamide, providing insights into their crystalline structures through methods like X-ray diffraction, FT-IR, NMR, and UV-Vis spectroscopy (Polo-Cuadrado et al., 2021).
  • Aza-Wittig Reaction and Ring Conversion : The aza-Wittig reaction, a pivotal chemical transformation, is used in the synthesis of benzoxazines. This reaction involves forming carbodiimides and their ring closure, demonstrating the chemical versatility of related compounds (Fresneda et al., 2007).

Biological Applications and Studies

  • Antihyperlipidemic Activity : Benzoxepines, such as N-(acetylphenyl)-1-benzofuran-2-carboxamides, have been studied for their potential in treating hyperlipidemia and coronary heart diseases, showing significant effects in animal models (Al-qirim et al., 2012).
  • Antimicrobial Evaluation : Compounds structurally similar to N-(3-acetylphenyl)-7-bromo-1-benzoxepine-4-carboxamide have been assessed for their antimicrobial properties. This includes the synthesis and testing of benzoxaphosphole-tetrazol-thiophene-2-carboxamides (Talupur et al., 2021).

Pharmacological and Medicinal Chemistry Research

  • Drug Discovery and SAR Studies : Extensive research in the field of medicinal chemistry involves the synthesis and structure-activity relationship (SAR) studies of benzoxepines. This includes exploring their potential as ligands for various receptors, highlighting their significance in drug discovery (Maier & Wünsch, 2003).
  • Molecular Modeling Studies : Computational studies, such as density functional theory (DFT) and molecular docking, are used to understand the interactions and properties of similar compounds, aiding in the design of potential therapeutic agents (Saeed et al., 2022).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If this compound is intended to be a drug or a biologically active molecule, its mechanism of action would depend on its specific molecular targets in the body .

Safety and Hazards

As with any chemical compound, handling “N-(3-acetylphenyl)-7-bromo-1-benzoxepine-4-carboxamide” would require appropriate safety precautions. This would likely include wearing appropriate personal protective equipment and handling the compound in a well-ventilated area .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a new compound, initial studies would likely focus on characterizing its physical and chemical properties, and if it’s intended to be a drug, future studies would likely involve testing its biological activity and safety .

Properties

IUPAC Name

N-(3-acetylphenyl)-7-bromo-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrNO3/c1-12(22)13-3-2-4-17(11-13)21-19(23)14-7-8-24-18-6-5-16(20)10-15(18)9-14/h2-11H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFRAEFWHMNZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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